BENGHE Foundational & Exploratory

Check Availability & Pricing

GSK2830371: A Technical Guide to a Potent
Allosteric Inhibitor of Wipl Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4,5,6,7-Tetrahydro-5(1h)-
Compound Name:
indazolone

Cat. No.: B1395838

Introduction: Navigating the Identity of CAS Number
1196154-00-3

For researchers and drug development professionals, the precise identification of a chemical
entity is paramount. While the CAS number 1196154-00-3 is sometimes associated with the
compound 2,4,6,7-Tetrahydro-5H-indazol-5-one, a more thorough investigation of scientific
literature and supplier databases reveals a strong and functionally significant association with
GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase
1 (Wipl). Given the extensive pharmacological data and therapeutic relevance of
GSK2830371, this guide will focus on this compound as the entity of interest for researchers in
oncology and cell signaling. It is plausible that 1196154-00-3 may refer to a precursor or an
incorrectly assigned identifier. For clarity and scientific accuracy, this document will henceforth
refer to the Wip1l inhibitor as GSK2830371, while acknowledging its occasional linkage to the
aforementioned CAS number. Some sources also cite the CAS number 1404456-53-6 for
GSK2830371.[1]

GSK2830371 has emerged as a critical tool for interrogating the DNA damage response (DDR)
and p53 signaling pathways. Its high potency and selectivity make it a valuable
pharmacological probe and a potential therapeutic agent. This guide provides an in-depth
overview of its properties, mechanism of action, experimental applications, and procurement
details to empower researchers in their scientific endeavors.
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Physicochemical Properties of GSK2830371

A comprehensive understanding of a compound's physicochemical properties is fundamental to
its application in experimental settings. GSK2830371 is an orally bioavailable small molecule
with characteristics that facilitate its use in both in vitro and in vivo studies.

Property Value Source
Molecular Formula C23H29CIN4O2S

Molecular Weight 461.02 g/mol

Appearance Light yellow powder

Purity >97% (HPLC)

Solubility Soluble to 100 mM in DMSO

and to 50 mM in ethanol

Storage Store at -20°C

1404456-53-6 (more
CAS Number _ [1]
commonly associated)

Mechanism of Action: Allosteric Inhibition of Wip1l
Phosphatase

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with an
ICso0 of 6 nM.[1] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain outside
the catalytic site of Wip1l. This allosteric interaction induces a conformational change that
inhibits the phosphatase's enzymatic activity. This mode of inhibition contributes to its high
selectivity for Wip1 over other phosphatases.

Wip1l (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role as a
negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor
pathway.[2][3] In response to cellular stress, such as DNA damage, a cascade of signaling
events leads to the activation of kinases like ATM and Chk2, which in turn phosphorylate and
activate p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence,
thereby preventing the proliferation of damaged cells.
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Wip1l acts as a homeostatic regulator by dephosphorylating and inactivating key proteins in this
pathway, including ATM, Chk2, and p53 itself (specifically at Ser15).[3][4][5] By inhibiting Wip1,
GSK2830371 effectively removes this "brake" on the DDR and p53 signaling. This leads to the
sustained phosphorylation and activation of Wip1 substrates, amplifying the anti-proliferative
and pro-apoptotic signals.[1]

Signaling Pathway of GSK2830371 Action
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Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols and Applications

The unique mechanism of GSK2830371 makes it a versatile tool for a range of experimental
applications, from basic research into cell signaling to preclinical evaluation of novel cancer
therapies.

In Vitro Cell-Based Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of GSK2830371, alone or in
combination with other agents.
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Cell Line Selection: The choice of cell line is critical. Cell lines with wild-type p53 are generally

more sensitive to GSK2830371.[1] Sensitivity can be enhanced in cell lines with amplification of
the PPM1D gene, which encodes Wipl.[6]

Protocol: Cell Viability Assay (e.g., using CCK-8 or SRB)

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over
the course of the experiment. Allow cells to adhere for 24 hours.

Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM).
Further dilute in culture medium to achieve the desired final concentrations. A typical
concentration range for initial screening is 0.01 to 10 uM.[7][8]

Treatment: Treat cells with a serial dilution of GSK2830371. Include a vehicle control
(DMSO) at the same final concentration as in the highest drug concentration wells.

Incubation: Incubate the plates for 48-96 hours, depending on the cell doubling time.[8]

Viability Assessment: Add the viability reagent (e.g., CCK-8) and incubate as per the
manufacturer's instructions. Measure the absorbance using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the Glso (concentration for 50% growth inhibition).

Rationale: This protocol allows for the quantitative determination of the dose-dependent effect

of GSK2830371 on cell proliferation. The extended incubation period is necessary to observe

the downstream effects of p53 activation, which include cell cycle arrest and apoptosis.

Protocol: Western Blot Analysis of Pathway Modulation

Treatment: Treat cells in 6-well plates with GSK2830371 at a concentration known to be
effective (e.g., 2.5 uM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[7][9]

Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with
protease and phosphatase inhibitors.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to
a PVDF membrane.

e Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins,
such as phospho-p53 (Serlb), total p53, phospho-Chk2 (Thr68), and p21. Use an antibody
against a housekeeping protein (e.g., GAPDH or 3-actin) as a loading control.

o Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent
substrate for detection.

Rationale: This experiment provides direct evidence of the on-target effect of GSK2830371 by
visualizing the increased phosphorylation of Wipl substrates and the upregulation of p53 target
genes like p21.[7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.

Model System: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous or
orthotopic xenografts of a responsive human cancer cell line (e.g., DOHH2 lymphoma).[1]

Protocol: Tumor Growth Inhibition Study

Tumor Implantation: Inoculate mice with tumor cells. Allow tumors to reach a palpable size
(e.g., 100-150 mms3).

e Randomization: Randomize mice into treatment and control groups.

e Drug Formulation and Administration: Formulate GSK2830371 for oral administration. A
common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Administer
GSK2830371 by oral gavage at doses ranging from 75 to 150 mg/kg, once or twice daily.[1]
The control group receives the vehicle alone.

e Monitoring: Measure tumor volume and body weight 2-3 times per week.
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o Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the
control group reach a predetermined size.

e Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot
or immunohistochemical analysis of target modulation (e.g., increased phospho-p53).

Rationale: This protocol assesses the therapeutic potential of GSK2830371 in a living
organism. Oral administration mimics a clinically relevant route. Monitoring both tumor growth
and animal well-being is crucial for evaluating efficacy and toxicity. The short half-life of
GSK2830371 may necessitate more frequent dosing to achieve sustained target inhibition.[7]

Synergistic Combinations

A particularly promising application of GSK2830371 is in combination with other anti-cancer
agents, especially those that also modulate the p53 pathway. Numerous studies have
demonstrated a synergistic effect when GSK2830371 is combined with MDM2 inhibitors (e.g.,
Nutlin-3, RG7388, HDM201).[6][8][9][10] MDM2 inhibitors prevent the degradation of p53,
leading to its accumulation. The concurrent inhibition of Wip1 by GSK2830371 ensures that this
accumulated p53 is in a hyper-phosphorylated and highly active state, leading to a more robust
anti-tumor response.[9]

Experimental Workflow for Synergy Assessment
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Caption: A streamlined workflow for assessing the synergistic potential of GSK2830371 with an
MDMZ2 inhibitor.
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Suppliers of GSK2830371

For research purposes, GSK2830371 is available from several reputable suppliers of
biochemicals and research reagents. It is crucial to obtain a certificate of analysis to ensure the
purity and identity of the compound.

o Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds.[1]

o R&D Systems (a Bio-Techne brand): Offers a range of high-purity reagents for life science
research.

» Tocris Bioscience (a Bio-Techne brand): Specializes in small molecules and peptides for
pharmacology and cell biology research.

 MedchemExpress: Provides a wide array of research chemicals and inhibitors.[7]
e Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.
e ProbeChem: A supplier of chemical probes and inhibitors.[11]

e Chemgood: A manufacturer and supplier of chemicals.

o Lab Procurement Services: A distributor of laboratory supplies.[12]

Conclusion

GSK2830371 is a powerful and selective pharmacological tool for the investigation of the Wip1
phosphatase and its role in the DNA damage response and p53 signaling. Its allosteric
mechanism of action and oral bioavailability make it suitable for a wide range of in vitro and in
vivo studies. For researchers in oncology and drug discovery, GSK2830371 offers a unique
opportunity to explore the therapeutic potential of reactivating the p53 tumor suppressor
pathway. The protocols and information provided in this guide are intended to serve as a
comprehensive resource for the effective utilization of this important research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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